5-Phenoxythiophene-2-carboxylic acid

Catalog No.
S8866829
CAS No.
M.F
C11H8O3S
M. Wt
220.25 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Phenoxythiophene-2-carboxylic acid

Product Name

5-Phenoxythiophene-2-carboxylic acid

IUPAC Name

5-phenoxythiophene-2-carboxylic acid

Molecular Formula

C11H8O3S

Molecular Weight

220.25 g/mol

InChI

InChI=1S/C11H8O3S/c12-11(13)9-6-7-10(15-9)14-8-4-2-1-3-5-8/h1-7H,(H,12,13)

InChI Key

QSIYBERGOBZMGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(S2)C(=O)O

5-Phenoxythiophene-2-carboxylic acid is a specialized, bi-functional heteroaromatic building block featuring a reactive carboxylic acid and a lipophilic 5-phenoxy ether . In industrial and medicinal chemistry, it is primarily procured as an advanced precursor for the synthesis of complex amides and esters, particularly in the development of immunomodulators and receptor antagonists [1]. By providing a pre-installed diaryl ether motif on a thiophene core, this compound allows procurement teams to bypass complex, multi-step cross-coupling sequences, offering immediate readiness for downstream functionalization and library generation.

Substituting 5-phenoxythiophene-2-carboxylic acid with generic alternatives like unsubstituted thiophene-2-carboxylic acid or 5-bromothiophene-2-carboxylic acid fundamentally compromises synthetic efficiency and end-product binding affinity. Unsubstituted thiophenes lack the steric bulk and lipophilicity required to occupy the B-ring hydrophobic pocket in P2Y14 antagonists, resulting in a loss of sub-nanomolar binding [1]. Meanwhile, attempting to use 5-bromothiophene-2-carboxylic acid as a procurement alternative shifts the burden of C-O bond formation to the manufacturer; Ullmann-type couplings on electron-rich thiophenes typically yield under 50%, require harsh conditions (>100 °C), and risk protodecarboxylation [2]. Procuring the pre-arylated 5-phenoxy compound guarantees downstream amide coupling yields exceeding 85% while eliminating transition-metal catalyst costs.

Amide Coupling Efficiency vs. Stepwise C-O Cross-Coupling

For the synthesis of 5-phenoxy-substituted thiophene amides, utilizing the pre-formed 5-phenoxythiophene-2-carboxylic acid enables direct amide bond formation using modern coupling reagents like TCFH/NMI, achieving >85% conversion [1]. Conversely, starting from 5-bromothiophene-2-carboxylic acid necessitates a challenging C-O cross-coupling step with phenol, which typically suffers from poor conversion and requires palladium or copper catalysts.

Evidence DimensionOverall synthetic yield for target amide
Target Compound Data>85% yield (direct TCFH/NMI coupling)
Comparator Or Baseline5-bromothiophene-2-carboxylic acid + phenol (two-step route)
Quantified Difference~35-50% higher overall yield and elimination of transition-metal catalysts
ConditionsTCFH/NMI in MeCN at room temperature vs. Cu-catalyzed Ullmann coupling at >100 °C

Procuring the pre-arylated building block bypasses a notoriously difficult and low-yielding heteroaryl C-O cross-coupling step, drastically streamlining scalable manufacturing.

Regiocontrol During Downstream Electrophilic Modifications

The 5-phenoxy group sterically and electronically blocks the highly reactive C5 position of the thiophene ring, directing subsequent electrophilic aromatic substitutions (such as nitration) exclusively to the C4 position [1]. If a buyer utilizes unsubstituted thiophene-2-carboxylic acid, electrophilic reagents will preferentially attack the C5 position or generate complex mixtures of C4/C5 isomers, requiring intensive chromatographic separation.

Evidence DimensionRegioselectivity in electrophilic nitration
Target Compound Data>95% selectivity for C4 substitution
Comparator Or BaselineThiophene-2-carboxylic acid
Quantified DifferenceNear-total elimination of C5-substituted byproducts and poly-substituted impurities
ConditionsStandard electrophilic nitration (e.g., using fuming nitric acid)

Guaranteed regiocontrol at the C4 position is critical for synthesizing 4-amino-5-phenoxythiophene-2-carboxylic acid derivatives without incurring severe yield losses during purification.

Hydrophobic Pocket Engagement in Receptor Modulators

The 5-phenoxy substitution provides essential hydrophobic bulk compared to the unsubstituted thiophene-2-carboxylic acid baseline. In the structure-activity relationship (SAR) optimization of P2Y14 receptor antagonists, the phenoxy group occupies critical lipophilic pockets (the B-ring region), enhancing binding affinity and driving the IC50 into the sub-nanomolar range [1].

Evidence DimensionLipophilicity (cLogP) and target binding affinity contribution
Target Compound DatacLogP ~ 2.8, enabling sub-nanomolar IC50 in optimized derivatives
Comparator Or BaselineThiophene-2-carboxylic acid (cLogP ~ 1.4)
Quantified Difference+1.4 log units, translating to orders-of-magnitude improvement in receptor binding
Conditionsin silico cLogP calculation and SAR profiling in P2Y14 receptor antagonist models

The specific 5-phenoxy functionalization is non-negotiable for achieving the required binding affinity in advanced therapeutic targets, making generic thiophene acids unviable for these pipelines.

Synthesis of P2Y14 Receptor Antagonists

5-Phenoxythiophene-2-carboxylic acid serves as the structurally required core scaffold where the 5-phenoxy group provides crucial hydrophobic interactions in the B-ring pocket, enabling the development of sub-nanomolar inhibitors for Inflammatory Bowel Disease (IBD) [1].

Development of Complement Cascade Inhibitors

The compound is utilized as a direct, highly processable precursor for amide coupling (via TCFH/NMI), streamlining the synthesis of complex immunomodulatory drugs without the need for late-stage C-O cross-coupling [2].

Regiocontrolled C4-Functionalized Thiophene Libraries

It acts as a reliable starting material for generating 4-nitro or 4-amino thiophene derivatives, as the 5-position is sterically and electronically blocked, ensuring >95% purity of C4-substitution during library synthesis [1].

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

220.01941529 g/mol

Monoisotopic Mass

220.01941529 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

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